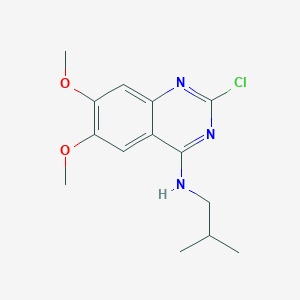

2-chloro-6,7-dimethoxy-N-(2-methylpropyl)quinazolin-4-amine

Description

Properties

IUPAC Name |

2-chloro-6,7-dimethoxy-N-(2-methylpropyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O2/c1-8(2)7-16-13-9-5-11(19-3)12(20-4)6-10(9)17-14(15)18-13/h5-6,8H,7H2,1-4H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFXXGFUXDQDBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC(=NC2=CC(=C(C=C21)OC)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination-Amination via 2,4-Dichloro Intermediate

The most direct route involves synthesizing 2,4-dichloro-6,7-dimethoxyquinazoline as a key intermediate, followed by selective amination at the 4-position.

Step 1: Preparation of 2,4-Dichloro-6,7-Dimethoxyquinazoline

2,4-Dihydroxy-6,7-dimethoxyquinazoline is treated with phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) at 80–120°C for 2–6 hours. This step achieves near-quantitative conversion, with phosphorus oxychloride acting as both solvent and chlorinating agent. Distillation recovers ~55% of unreacted POCl₃, reducing costs.

Step 2: Selective Amination with 2-Methylpropylamine

The 4-chloro group undergoes nucleophilic substitution with 2-methylpropylamine (isobutylamine) in anhydrous tetrahydrofuran (THF) at 60–80°C for 6–12 hours. The 2-chloro group remains intact due to steric hindrance and electronic deactivation by adjacent methoxy groups. Yields range from 68–85% after recrystallization.

Key Data:

Multi-Step Synthesis from 3,4-Dimethoxy Benzaldehyde

This method builds the quinazoline core through sequential oxidation, nitration, and cyclization, followed by late-stage functionalization.

Step 1: Oxidation to 3,4-Dimethoxybenzoic Acid

3,4-Dimethoxy benzaldehyde is oxidized using hydrogen peroxide (25–35%) in basic aqueous solution (5–30% NaOH/KOH) at 20–60°C. The reaction avoids toxic potassium permanganate, achieving 90–95% yield.

Step 2: Nitration and Reduction

Nitration with 65–97% nitric acid in chloroform introduces a nitro group at the 2-position (4,5-dimethoxy-2-nitrobenzoic acid). Subsequent reduction with iron powder in hydrochloric acid yields 4,5-dimethoxy-2-aminobenzoic acid.

Step 3: Cyclization and Chlorination

Reaction with sodium cyanate forms the quinazoline core, which is chlorinated with POCl₃ to produce 2,4-dichloro-6,7-dimethoxyquinazoline.

Step 4: Amination with 2-Methylpropylamine

Similar to Method 1.1, selective substitution at the 4-position affords the target compound.

Key Challenges:

-

Multi-step synthesis reduces overall yield (40–50% over six steps).

-

Nitration and reduction require precise temperature control to avoid byproducts.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Temperature and Stoichiometry

-

Chlorination: Excess POCl₃ (6.67 mol/mol) ensures complete conversion of hydroxyl groups to chlorides.

-

Amination: Stoichiometric amine (1.2–1.5 equivalents) minimizes side reactions.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Chlorination-Amination | Short reaction time; high selectivity | Requires toxic POCl₃ | 68–85% |

| Multi-Step Synthesis | Avoids hazardous reagents (e.g., KMnO₄) | Low overall yield; complex steps | 40–50% |

Industrial-Scale Considerations

Cost Efficiency

Chemical Reactions Analysis

Types of Reactions

2-chloro-6,7-dimethoxy-N-(2-methylpropyl)quinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The primary application of 2-chloro-6,7-dimethoxy-N-(2-methylpropyl)quinazolin-4-amine lies in its potential as an anticancer agent . Research indicates that this compound can inhibit specific kinases involved in cell proliferation, making it a candidate for cancer therapies targeting pathways such as the epidermal growth factor receptor (EGFR) signaling pathway.

Enzyme Inhibition Studies

This compound has been investigated for its ability to act as an enzyme inhibitor . By binding to the ATP-binding site of various kinases, it can block downstream signaling pathways that promote tumor growth and survival. This mechanism is crucial for developing targeted therapies in oncology.

Development of New Therapeutics

Due to its unique structural features, this compound serves as a building block for synthesizing more complex molecules in drug development. Its derivatives may exhibit enhanced pharmacological properties and reduced side effects compared to existing treatments.

Material Science Applications

In addition to its medicinal applications, this compound can be utilized in the development of new materials with specific electronic properties. The quinazoline structure allows for modifications that can lead to materials with desirable conductivity or photonic characteristics.

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound:

- Anticancer Activity : A study demonstrated that this compound effectively inhibited the growth of cancer cell lines by disrupting kinase activity associated with cell cycle regulation.

- Kinase Inhibition Mechanism : Research highlighted the binding affinity of this compound to various kinases, showcasing its potential as a selective inhibitor with minimal off-target effects.

- Synthesis and Derivative Development : Investigations into synthetic routes have revealed efficient methods for producing this compound and its derivatives, facilitating further research into their biological activities .

Mechanism of Action

The mechanism of action of 2-chloro-6,7-dimethoxy-N-(2-methylpropyl)quinazolin-4-amine involves its interaction with molecular targets such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Table 1: Structural and Functional Comparison

Key Comparison Points

Substituent Effects on Bioactivity :

- The N-(2-methylpropyl) group in the target compound balances lipophilicity and steric bulk, enhancing membrane permeability compared to bulkier groups like N-(4-(nitroimidazole)butyl) (compound 13, ).

- Morpholine and piperidine substituents (e.g., MS0124) improve selectivity for epigenetic targets (e.g., GLP) but reduce solubility due to increased hydrophobicity .

Role of the Chlorine Atom :

- The Cl at position 2 is critical for kinase inhibition (e.g., ROCK) by stabilizing interactions with ATP-binding pockets .

- Replacement with H (e.g., compound 11c in ) abolishes activity in kinase assays.

Methoxy Group Positioning :

- 6,7-Dimethoxy is conserved in most analogs for optimal π-π stacking with aromatic residues in target proteins. Shifting methoxy groups (e.g., to 5,6-positions) reduces potency .

Synthetic Yields :

- The target compound is synthesized in 28–72% yield under microwave-assisted conditions , comparable to analogs like MS0124 (80% yield) but lower than indole-substituted derivatives (e.g., 11b: 72% yield) .

Physicochemical Properties: LogP: The target compound has a calculated LogP of ~2.5, similar to MS0124 (LogP = 2.5) , but lower than nitroimidazole derivatives (LogP >3.5) due to polar nitro groups .

Table 2: Spectroscopic and Physical Data

Biological Activity

2-Chloro-6,7-dimethoxy-N-(2-methylpropyl)quinazolin-4-amine is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a quinazoline core structure, which is known for its diverse pharmacological properties, including anticancer and enzyme inhibition activities. This article presents an overview of the biological activity of this compound, including its mechanism of action, research findings, and potential applications.

The molecular formula of this compound is , with a molecular weight of approximately 239.66 g/mol. The compound features a chloro group and methoxy substituents that enhance its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈ClN₃O₂ |

| Molecular Weight | 239.66 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 374.0 ± 42.0 °C at 760 mmHg |

| Melting Point | 262-268 °C (dec.) |

The primary mechanism of action for this compound involves its interaction with various kinases. The compound acts as an inhibitor by binding to the ATP-binding site of these enzymes, which are critical in signaling pathways that regulate cell proliferation and survival. This inhibition can lead to reduced tumor growth and proliferation in cancer cells.

Anticancer Properties

Research has indicated that quinazoline derivatives exhibit significant anticancer activity due to their ability to inhibit specific kinases involved in cell growth. For instance, studies have shown that related compounds can effectively inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are pivotal in tumorigenesis.

Enzyme Inhibition

In addition to anticancer effects, this compound has been investigated for its potential as an enzyme inhibitor in various biochemical pathways. The inhibition of kinases can disrupt multiple signaling cascades involved in cancer progression and metastasis.

Case Studies and Research Findings

Several studies have explored the biological activity of quinazoline derivatives similar to this compound:

-

Study on Anticancer Activity :

- A study published in Journal of Medicinal Chemistry demonstrated that quinazoline derivatives could inhibit cell proliferation in various cancer cell lines, suggesting their potential as therapeutic agents against cancer .

- Enzyme Inhibition Studies :

- Toxicity Profile :

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-chloro-6,7-dimethoxy-N-(2-methylpropyl)quinazolin-4-amine?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution of a 2,4-dichloro-6,7-dimethoxyquinazoline intermediate with 2-methylpropylamine. Key steps include:

- Reagent Optimization : Use of polar aprotic solvents (e.g., THF) and bases like -diisopropylethylamine (DIPEA) to enhance substitution efficiency at the C4 position .

- Microwave-Assisted Synthesis : Accelerate reaction kinetics (e.g., 160°C for 10 min) to improve yields of the C2-chloro intermediate, as demonstrated in analogous quinazoline syntheses .

- Purification : Silica gel chromatography with gradient elution (hexane:ethyl acetate) or preparative HPLC for high-purity isolation .

Basic: How can researchers validate the structural integrity of this compound?

Methodological Answer:

- NMR Analysis : Confirm substituent positions via NMR (e.g., singlet for dimethoxy groups at δ 3.85–3.89 ppm) and NMR for quinazoline backbone verification .

- Mass Spectrometry : Use ESI-MS to validate molecular weight (expected [M+H]+ ~363.1) and detect impurities (e.g., dechlorinated byproducts) .

- HPLC Purity Testing : Employ a trifluoroacetic acid (TFA)-modified mobile phase (acetonitrile/water) to achieve >95% purity, as per pharmaceutical impurity standards .

Advanced: How to resolve contradictory bioactivity data in kinase inhibition assays?

Methodological Answer:

- Orthogonal Assays : Combine biochemical (e.g., radioactive -ATP assays) and cellular (e.g., Western blot for phospho-targets) assays to distinguish direct inhibition from off-target effects .

- Competitive Binding Studies : Use substrate-competitive designs (e.g., varying ATP concentrations) to confirm mechanism, as applied in SETD8 inhibitor studies .

- Structural Docking : Perform molecular modeling (e.g., AutoDock Vina) with crystallographic data (PDB: 6U7) to rationalize selectivity discrepancies .

Advanced: What strategies optimize the compound’s stability under experimental conditions?

Methodological Answer:

- Light/Temperature Control : Store in amber vials at –20°C to prevent photodegradation of the chloro-quinazoline core .

- Buffering Agents : Use LiCl or NaHCO3 during aqueous workup to minimize hydrolysis of the methoxy groups .

- Lyophilization : For long-term storage, lyophilize as a TFA salt to enhance solubility and stability in DMSO stock solutions .

Advanced: How to design SAR studies for enhancing target selectivity?

Methodological Answer:

- Core Modifications : Replace 2-chloro with pyrrolidinyl or morpholinyl groups to alter steric/electronic profiles, as shown in G9a/GLP inhibitor optimizations .

- Side-Chain Variations : Test branched vs. linear alkylamines (e.g., 2-methylpropyl vs. 3-morpholinopropyl) to modulate lipophilicity and kinase domain interactions .

- Proteomic Profiling : Use KinomeScan® or similar platforms to map off-target binding and refine selectivity .

Basic: What analytical methods detect and quantify impurities in this compound?

Methodological Answer:

- LC-MS/MS : Identify common impurities (e.g., 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine) using a C18 column and gradient elution .

- Quantitative NMR : Compare integration ratios of impurity peaks (e.g., residual starting material at δ 7.3–7.4 ppm) against the main compound .

Advanced: How to investigate ROS induction as a mechanism in anticancer studies?

Methodological Answer:

- DCFH-DA Assay : Measure intracellular ROS levels in treated cancer cells (e.g., HCT-116) using flow cytometry .

- NAC Rescue Experiments : Co-treat with N-acetylcysteine to confirm ROS-dependent cytotoxicity .

- Mitochondrial Membrane Potential : Use JC-1 staining to correlate ROS with apoptosis induction .

Basic: What computational tools predict this compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (~3.2), solubility (<10 μM), and CYP450 interactions .

- Docking Simulations : AutoDock or Schrödinger Suite to model binding to EGFR or BTK kinases, leveraging crystallographic data (PDB: 6U7) .

Advanced: How to address solubility challenges in in vivo models?

Methodological Answer:

- Prodrug Design : Introduce phosphate or PEGylated groups at the 4-amine position to enhance aqueous solubility .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release, as validated for similar quinazolines .

Advanced: What methods reconcile conflicting data in target validation studies?

Methodological Answer:

- CRISPR Knockout Validation : Use isogenic cell lines lacking the putative target (e.g., EGFR or BTK) to confirm on-target effects .

- Thermal Shift Assays (TSA) : Measure protein stabilization upon compound binding to validate direct interactions .

- Metabolomic Profiling : Compare metabolite changes in treated vs. untreated cells to identify secondary pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.